molecular formula C18H19NO4 B14569687 2-(2,4-Dimethoxyphenyl)-4,7-dimethoxy-1H-indole CAS No. 61547-11-3

2-(2,4-Dimethoxyphenyl)-4,7-dimethoxy-1H-indole

Cat. No.: B14569687
CAS No.: 61547-11-3
M. Wt: 313.3 g/mol
InChI Key: VASIGVBDWFLQOO-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-4,7-dimethoxy-1H-indole is a complex organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of two methoxy groups on the phenyl ring and two additional methoxy groups on the indole ring, making it a highly substituted indole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-4,7-dimethoxy-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-4,7-dimethoxy-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-4,7-dimethoxy-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-4,7-dimethoxy-1H-indole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyphenyl derivatives: These compounds share the 2,4-dimethoxyphenyl moiety and may have similar chemical properties.

    Indole derivatives: These compounds share the indole core structure and may exhibit similar biological activities.

Uniqueness

2-(2,4-Dimethoxyphenyl)-4,7-dimethoxy-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups can enhance its solubility and potentially its interaction with biological targets.

Properties

CAS No.

61547-11-3

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-4,7-dimethoxy-1H-indole

InChI

InChI=1S/C18H19NO4/c1-20-11-5-6-12(17(9-11)23-4)14-10-13-15(21-2)7-8-16(22-3)18(13)19-14/h5-10,19H,1-4H3

InChI Key

VASIGVBDWFLQOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C=CC(=C3N2)OC)OC)OC

Origin of Product

United States

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